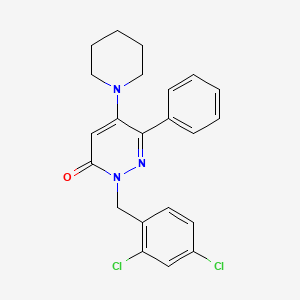

2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinone derivatives have been reported to exhibit platelet aggregation inhibiting action and hypotensive effects, as seen in the study of 6-aryl-4,5-dihydro-3(2H)-pyridazinones . These compounds have shown significant pharmacological effects, with some derivatives being substantially more potent than acetylsalicylic acid in inhibiting platelet aggregation and more effective than dihydralazine in lowering blood pressure .

Synthesis Analysis

The synthesis of pyridazinone derivatives involves various chemical reactions, including the interaction with Vilsmeier reagent as reported for 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones . The reaction with dimethylformamide/phosphorus oxychloride leads to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives . The mechanism of these reactions has been proposed, indicating the versatility and reactivity of the pyridazinone ring system .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized by X-ray diffraction techniques. For instance, the crystal structure of a related compound, ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetate, shows that the phenyl and pyridazine rings are inclined at a significant dihedral angle, while the chlorophenyl ring is nearly orthogonal to the pyridazine ring . This suggests that the substitution pattern on the pyridazinone core can significantly influence the overall molecular conformation .

Chemical Reactions Analysis

The reactivity of pyridazinone derivatives can lead to the formation of various compounds with different chemical properties. For example, the reaction with Vilsmeier reagent not only produces pyrazolo[3,4-d]pyridazinones but also acyclic derivatives, demonstrating the chemical versatility of the pyridazinone scaffold . The formation of inclusion compounds and the ability to form hydrogen bonds, as observed in the crystal structure analyses, are indicative of the potential for diverse chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of hydrogen bonding, weak C—H⋯π, and π–π stacking interactions in the crystal structures contribute to the stability of these compounds . Gas chromatographic techniques have been employed to determine the content of pyrazon, a related pyridazinone derivative, in technical products, highlighting the importance of analytical methods in evaluating the purity and composition of these compounds .

作用機序

将来の方向性

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O/c23-18-10-9-17(19(24)13-18)15-27-21(28)14-20(26-11-5-2-6-12-26)22(25-27)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRHVTUEHCGVJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)

![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3019480.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)

![N-[5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-benzamide](/img/structure/B3019492.png)